

SBP1 Peptide: A Comparative Analysis of Antiviral Efficacy Against SARS-CoV-2 Variants

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Compound of Interest

Compound Name: SBP-1

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This guide provides a comparative analysis of the antiviral activity of the SBP1 peptide and its derivatives against various strains of SARS-CoV-2. While initial studies on the standalone SBP1 peptide showed limited in vitro antiviral efficacy, subsequent modifications, particularly through fusion with antibody fragments and creation of tandem repeats, have demonstrated potent neutralizing capabilities. This report summarizes the quantitative data from key studies, details the experimental methodologies employed, and illustrates the underlying mechanism of action.

Comparative Antiviral Activity of SBP1 and its Derivatives

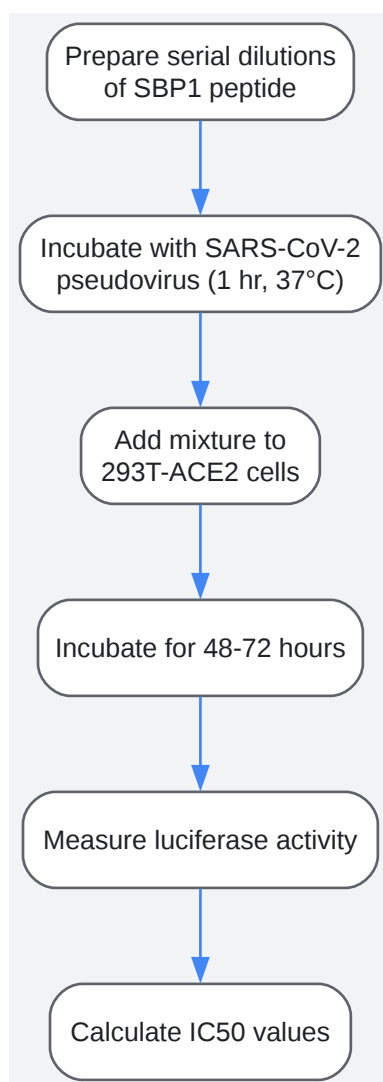
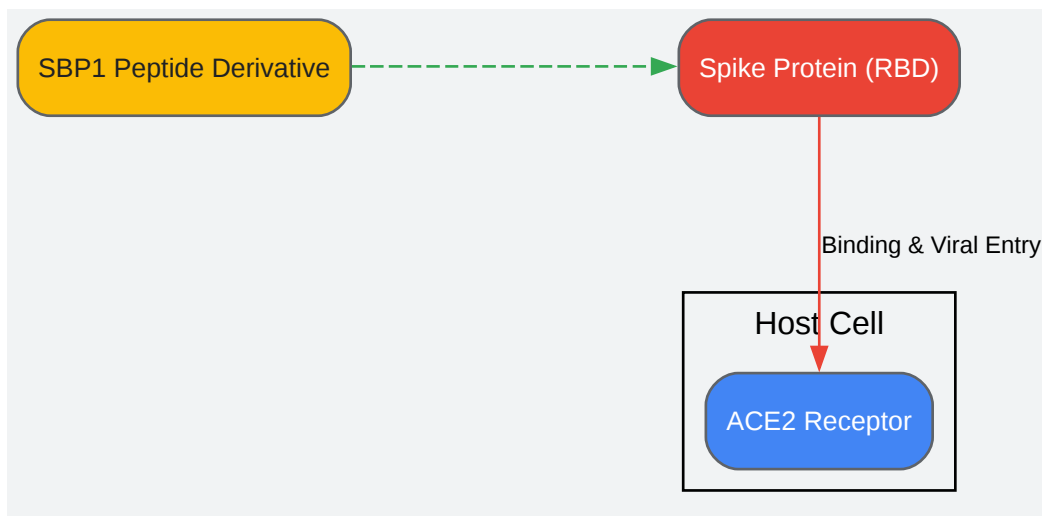
The antiviral potency of SBP1 and its engineered constructs has been evaluated against multiple SARS-CoV-2 variants. The data reveals that while the monomeric SBP1 peptide has weak to no activity, its fusion constructs, particularly the tandem SBP1-1-Ig, exhibit significant neutralization, often in the picomolar range. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of different SBP1 constructs against various SARS-CoV-2 pseudoviruses.

Construct	Virus Variant (Spike Protein)	IC50 (pM)	Cell Line	Assay Type	Reference
SBP1-Ig (LCB1-Ig)	D614G	~14	293T-ACE2	Pseudovirus Neutralization	[1]
SBP1-Ig (LCB1-Ig)	Alpha	>1000	293T-ACE2	Pseudovirus Neutralization	[1]
SBP1-Ig (LCB1-Ig)	Beta	>1000	293T-ACE2	Pseudovirus Neutralization	[1]
SBP1-Ig (LCB1-Ig)	Gamma	>1000	293T-ACE2	Pseudovirus Neutralization	[1]
SBP1-Ig (LCB1-Ig)	Delta	~20	293T-ACE2	Pseudovirus Neutralization	[1]
SBP1-Ig (LCB1-Ig)	Epsilon	~15	293T-ACE2	Pseudovirus Neutralization	[1]
SBP1-Ig (LCB1-Ig)	Omicron (BA.1)	>1000	293T-ACE2	Pseudovirus Neutralization	[1]
SBP1-1-Ig (Tandem)	Omicron (BA.5)	3.5	293T-ACE2	Pseudovirus Neutralization	[2]
SBP1 (control peptide)	Wuhan	No antiviral activity reported	Vero cells	Not specified	[3]

Mechanism of Action: Blocking Viral Entry

The SBP1 peptide is derived from the $\alpha 1$ helix of the human angiotensin-converting enzyme 2 (ACE2) receptor, the primary entry point for SARS-CoV-2 into host cells.[\[4\]](#) The antiviral mechanism of SBP1 and its derivatives is based on competitive inhibition. By mimicking the ACE2 binding site, the peptide binds directly to the receptor-binding domain (RBD) of the viral

spike protein. This binding occludes the RBD, preventing its interaction with the host cell's ACE2 receptor and thereby blocking viral entry.[5][6]



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